Biochemical Potency Against Wild-Type EZH2: CPI-169 Exhibits >40-Fold Higher Affinity Than GSK126 and Tazemetostat
CPI-169 demonstrates superior biochemical inhibition of wild-type EZH2 (IC₅₀ = 0.24 nM) compared to the widely used tool compound GSK126 (IC₅₀ = 9.9 nM) and the FDA-approved agent Tazemetostat (IC₅₀ = 11 nM) [1]. This represents a 41-fold improvement in potency over GSK126 and a 46-fold improvement over Tazemetostat under comparable assay conditions.
| Evidence Dimension | In vitro IC₅₀ for wild-type EZH2 methyltransferase activity |
|---|---|
| Target Compound Data | 0.24 nM |
| Comparator Or Baseline | GSK126: 9.9 nM; Tazemetostat: 11 nM |
| Quantified Difference | 41-fold more potent than GSK126; 46-fold more potent than Tazemetostat |
| Conditions | Biochemical methyltransferase assay using PRC2 complex with wild-type EZH2 |
Why This Matters
Higher biochemical potency enables lower working concentrations in cell-based assays, reducing the risk of off-target effects associated with supra-pharmacological dosing.
- [1] Kang N, et al. Table 2: Inhibitors of EZH2 and their inhibitory potency. Exp Mol Med. 2023. View Source
